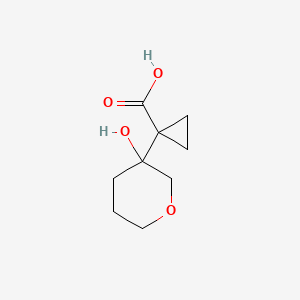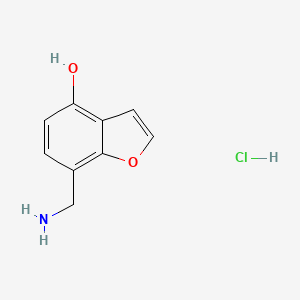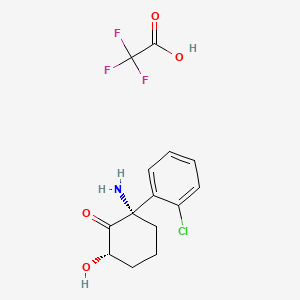![molecular formula C13H13FO2 B6605130 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166616-44-8](/img/structure/B6605130.png)
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (4F-BCH) is an organic compound with a wide range of potential applications in research and development. It is a monofluorinated bicyclic heterocyclic compound with a structure that contains both a phenyl and a bicyclohexane ring. 4F-BCH has been studied for its utility as a synthetic precursor, as a catalyst in organic synthesis, and as a biologically active compound. In
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been studied for its utility as a synthetic precursor and as a catalyst in organic synthesis. It has been used as a precursor in the synthesis of various compounds, including pyrrolizidines, polycyclic aromatic hydrocarbons, and quinolines. It has also been used as a catalyst in the synthesis of various compounds, including quinolines, pyrrolizidines, and polycyclic aromatic hydrocarbons. Additionally, 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been studied for its potential as an active pharmaceutical ingredient (API) for the treatment of various diseases, including cancer and neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is not known, but it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation, pain, and fever. It is believed that 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid inhibits the activity of COX-2 by binding to it and preventing it from producing prostaglandins.
Biochemical and Physiological Effects
In vitro studies have shown that 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory molecules such as cytokines and chemokines, and to reduce the growth of cancer cells. Additionally, it has been shown to protect neurons from damage due to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments is its availability and low cost. Additionally, it is relatively easy to synthesize and can be used as a precursor for the synthesis of various compounds. One limitation of using 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
In the future, 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of new compounds with potential therapeutic applications. It could also be used as a catalyst in the synthesis of various compounds, including polycyclic aromatic hydrocarbons and quinolines. Finally, further research could be conducted to better understand the exact mechanism of action of 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid and its biochemical and physiological effects.
Métodos De Síntesis
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be synthesized via a variety of methods. The most common method is a three-step reaction involving the condensation of an aromatic aldehyde, 4-fluorophenylacetaldehyde, with cyclohexanone in the presence of an acid catalyst, followed by an acid-catalyzed cyclization reaction, and finally a hydrolysis reaction. This method has been used to synthesize both the pure compound and a variety of analogs. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of an acid catalyst, and the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base catalyst.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKVOJOPMIENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)


![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)



![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)
